molecular formula C22H18O3 B12904753 1,3-Bis(4-methoxyphenyl)-2-benzofuran CAS No. 6306-97-4

1,3-Bis(4-methoxyphenyl)-2-benzofuran

Katalognummer: B12904753
CAS-Nummer: 6306-97-4
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: CNTRLEAHTOEKFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN is a chemical compound with the molecular formula C22H18O3. It belongs to the class of organic compounds known as benzofurans, which are characterized by a benzene ring fused to a furan ring. This compound is notable for its symmetrical structure, featuring two 4-methoxyphenyl groups attached to an isobenzofuran core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN can be synthesized through a multi-step process involving the following stages :

    Stage 1: Methyl 2-formylbenzoate reacts with 4-methoxyphenyl magnesium bromide in tetrahydrofuran at -40°C to 0°C for 1 hour.

    Stage 2: The reaction mixture is then treated with trifluoroacetic acid in tetrahydrofuran at 25°C for 1.5 hours.

The general procedure involves adding the Grignard reagent (4-methoxyphenyl magnesium bromide) to a solution of methyl 2-formylbenzoate in tetrahydrofuran at low temperatures. The reaction is then warmed to room temperature, and trifluoroacetic acid is added to complete the synthesis .

Industrial Production Methods

While specific industrial production methods for 1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN are not widely documented, the synthesis typically follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can modulate its biological activity. Specific molecular targets and pathways may include enzymes involved in oxidative stress and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-BIS(4-HYDROXYPHENYL)ISOBENZOFURAN: Similar structure but with hydroxyl groups instead of methoxy groups.

    1,3-BIS(4-CHLOROPHENYL)ISOBENZOFURAN: Similar structure but with chlorine atoms instead of methoxy groups.

Uniqueness

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN is unique due to its symmetrical structure and the presence of methoxy groups, which influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

CAS-Nummer

6306-97-4

Molekularformel

C22H18O3

Molekulargewicht

330.4 g/mol

IUPAC-Name

1,3-bis(4-methoxyphenyl)-2-benzofuran

InChI

InChI=1S/C22H18O3/c1-23-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)22(25-21)16-9-13-18(24-2)14-10-16/h3-14H,1-2H3

InChI-Schlüssel

CNTRLEAHTOEKFL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.